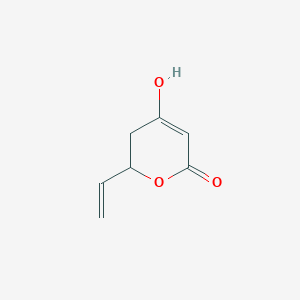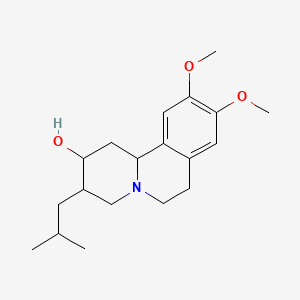![molecular formula C₁₄H₈S₂ B1145072 Phenanthro[1,10-cd][1,2]dithiole CAS No. 158690-51-8](/img/structure/B1145072.png)
Phenanthro[1,10-cd][1,2]dithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthro[1,10-cd][1,2]dithiole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a phenanthrene core and two sulfur atoms, forming a dithiole ring. The presence of sulfur atoms imparts unique electronic properties to the compound, making it a valuable subject of study for various scientific applications .
Méthodes De Préparation
The synthesis of Phenanthro[1,10-cd][1,2]dithiole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of phenanthrene-9,10-dione with Lawesson’s reagent, which facilitates the formation of the dithiole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes .
Analyse Des Réactions Chimiques
Phenanthro[1,10-cd][1,2]dithiole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to thiols .
Applications De Recherche Scientifique
Phenanthro[1,10-cd][1,2]dithiole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Phenanthro[1,10-cd][1,2]dithiole exerts its effects is primarily related to its electronic properties. The sulfur atoms in the dithiole ring contribute to the compound’s ability to participate in electron transfer reactions. This makes it an effective electron donor or acceptor in various chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through electron transfer mechanisms .
Comparaison Avec Des Composés Similaires
Phenanthro[1,10-cd][1,2]dithiole can be compared to other similar compounds, such as:
Phenanthro[1,10-cd][1,2]diselenole: This compound is similar in structure but contains selenium atoms instead of sulfur.
Tetrathio- and tetraseleno-phenanthrenes: These compounds have multiple sulfur or selenium atoms and are used as electron donors in various applications.
The uniqueness of this compound lies in its specific electronic properties, which are influenced by the sulfur atoms in the dithiole ring. This makes it particularly valuable for applications requiring precise control over electron transfer processes .
Propriétés
IUPAC Name |
10,11-dithiatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8S2/c1-2-5-10-9(4-1)8-13-14-11(10)6-3-7-12(14)15-16-13/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNIHMCQNLMCTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)SSC4=CC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester]](/img/new.no-structure.jpg)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1144992.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)



![5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145010.png)
